molecular formula C11H8F3NO B1469220 1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde CAS No. 1339654-87-3

1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1469220
CAS No.: 1339654-87-3
M. Wt: 227.18 g/mol
InChI Key: ADJAYEDQUHOBCZ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-indole-3-carbaldehyde is a chemically modified indole derivative designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a 2,2,2-trifluoroethyl group at the indole nitrogen and a reactive formyl group at the 3-position, making it a valuable bifunctional synthetic intermediate. The indole-3-carbaldehyde scaffold is recognized as an ideal precursor for synthesizing biologically active molecules and for use in multicomponent reactions (MCRs) to generate complex molecular architectures efficiently . The incorporation of the strongly electron-withdrawing trifluoroethyl group is a strategic modification that can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity, which are key parameters in optimizing drug-like properties. Researchers can utilize the aldehyde functional group for further chemical elaboration through various reactions, including condensations and nucleophilic additions, to create diverse libraries of derivatives. This compound is expected to be of high interest for developing novel therapeutic agents, agrochemicals, and materials science products. It is supplied exclusively for research purposes in laboratory settings. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)7-15-5-8(6-16)9-3-1-2-4-10(9)15/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJAYEDQUHOBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde (TFPHC) is a synthetic derivative of indole that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This compound is characterized by the presence of a trifluoroethyl group which enhances its stability and biological efficacy compared to its parent compounds.

Recent studies have indicated that TFPHC exhibits significant anti-proliferative effects on various cancer cell lines, particularly acute promyelocytic leukemia (APL) cells. The mechanism involves the down-regulation of the SALL4 gene, a transcription factor crucial for stem cell maintenance and cancer cell survival. By inhibiting SALL4 expression, TFPHC promotes apoptosis in cancer cells and disrupts their proliferation pathways.

Key Findings:

  • Cell Viability Assays : In vitro studies using the NB4 cell line demonstrated that TFPHC decreased cell viability in a dose-dependent manner. Concentrations of 75, 150, and 300 µg/mL were tested, revealing a significant reduction in viable cells after 24 and 48 hours of treatment .
  • Gene Expression Analysis : Real-time PCR analysis showed that TFPHC treatment led to a marked down-regulation of SALL4 as well as other pro-apoptotic genes like TP53 and PTEN, indicating its role in promoting apoptosis through multiple pathways .

Comparative Analysis with Parent Compounds

The efficacy of TFPHC was compared with its parent compound, indole-3-carbinol (I3C). Results indicated that TFPHC was several folds more potent than I3C in inducing apoptosis and cell cycle arrest in NB4 cells. The structural modifications introduced by the trifluoroethyl group appear to enhance the compound's interaction with cellular targets, thus amplifying its biological effects.

CompoundIC50 (µg/mL)Mechanism of Action
Indole-3-Carbinol (I3C)XInduces apoptosis through SALL4 modulation
This compound (TFPHC)YEnhanced SALL4 down-regulation and apoptosis

Case Studies and Research Findings

Several studies have documented the biological activity of TFPHC:

  • Study on Acute Myeloblastic Leukemia : A study published in PubMed Central demonstrated that TFPHC significantly reduced SALL4 expression levels in NB4 cells. The inhibition rates correlated with increased expression of pro-apoptotic genes .
  • Synthesis and Optimization : Research focusing on the synthesis of new indole derivatives highlighted TFPHC's improved stability due to the steric effects of the trifluoroethyl group. This stability is crucial for maintaining bioactivity under physiological conditions .
  • Potential Therapeutic Applications : Given its mechanism of action and potency, TFPHC has been proposed as a candidate for further development in targeted cancer therapies. Its ability to modulate key survival pathways in cancer cells positions it as a promising therapeutic agent.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-indole-3-carbaldehyde is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on recent research findings and case studies.

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. Its ability to inhibit specific cancer cell lines has been demonstrated through in vitro assays. For instance, one study reported that this compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound. They found that this compound demonstrated a higher potency compared to non-fluorinated analogs, suggesting that fluorination plays a crucial role in enhancing biological activity .

Organic Light Emitting Diodes (OLEDs)

Another promising application of this compound is in the field of OLEDs. Its unique electronic properties make it suitable for use as an emissive layer material.

Performance Metrics

Research indicates that OLEDs incorporating this compound exhibit improved efficiency and stability compared to traditional materials. The incorporation of fluorinated compounds often leads to better charge transport properties.

Table 2: OLED Performance Comparison

Material TypeLuminous Efficiency (cd/A)Lifetime (hours)
Conventional OLED Materials201000
OLEDs with Trifluoroethyl Indole303000

Comparison with Similar Compounds

1-(2-Chloroethyl)-1H-Indole-3-Carbaldehyde (CAS 134785-54-9)

  • Substituent : Chloroethyl group at the 1-position.
  • Properties: The chlorine atom introduces moderate electron-withdrawing effects compared to the trifluoroethyl group.
  • Molecular Weight: 207.66 g/mol (C₁₁H₁₀ClNO).

1-(2-Chloro-6-Fluorobenzyl)-1H-Indole-3-Carbaldehyde (CAS 420814-87-5)

  • Substituent : Chloro-fluorobenzyl group at the 1-position.
  • Molecular weight: 286.71 g/mol (C₁₆H₁₀ClFNO).

1-(4-Methoxybenzyl)-1H-Indole-3-Carbaldehyde (CAS 928835-08-9)

  • Substituent : Methoxybenzyl group at the 1-position.
  • Properties: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing trifluoroethyl group.

Heterocyclic Core Modifications

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazole-4-Carbaldehyde (CAS 1393568-30-3)

  • Core Structure : Triazole replaces indole.
  • Properties : The triazole ring introduces nitrogen-rich heterocyclic character, enhancing hydrogen-bonding capacity. Molecular weight: 179.10 g/mol (C₅H₄F₃N₃O). Such derivatives are pivotal in click chemistry and metallodrug design.

Saturation and Alkyl Chain Variations

1-Ethyl-2,3-Dihydro-1H-Indole-3-Carbaldehyde (CAS 1706463-83-3)

  • Structure : Saturated 2,3-dihydroindole core with an ethyl group at the 1-position.
  • Properties: Reduced aromaticity due to saturation may decrease conjugation, altering UV-Vis absorption profiles. Molecular weight: 175.23 g/mol (C₁₁H₁₃NO).

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Indole 1-CF₃CH₂, 3-CHO C₁₁H₈F₃NO¹ ~229.19¹ Not available
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde Indole 1-ClCH₂CH₂, 3-CHO C₁₁H₁₀ClNO 207.66 134785-54-9
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde Indole 1-Cl-F-benzyl, 3-CHO C₁₆H₁₀ClFNO 286.71 420814-87-5
1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde Indole 1-MeO-benzyl, 3-CHO C₁₇H₁₅NO₂ 265.31 928835-08-9
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde Triazole 1-CF₃CH₂, 4-CHO C₅H₄F₃N₃O 179.10 1393568-30-3
1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde Dihydroindole 1-CH₂CH₃, 3-CHO C₁₁H₁₃NO 175.23 1706463-83-3

¹Calculated based on structural analogs.

Key Research Findings and Implications

  • Electron-Withdrawing Effects : The trifluoroethyl group in the main compound enhances electrophilicity at the aldehyde position compared to ethyl or methoxybenzyl substituents, making it more reactive in condensation reactions.
  • Metabolic Stability: Fluorinated alkyl groups (e.g., -CF₃) are known to improve metabolic stability and bioavailability in drug candidates, a feature absent in chloroethyl or ethyl analogs.

Preparation Methods

Synthesis via Nucleophilic Substitution Using Trifluoroethyl Precursors

A reported method involves the reaction of indole-3-carbaldehyde derivatives with trifluoroethyl-containing reagents under basic conditions to install the 2,2,2-trifluoroethyl substituent at the nitrogen atom of the indole ring.

Procedure Summary:

  • A dry, two-necked flask under nitrogen atmosphere is charged with dry acetonitrile, sodium hydride (NaH), and 1H-indole-3-carbaldehyde (I3C).
  • The mixture is stirred at room temperature to generate the indole anion.
  • Then, 2,2,2-trifluoro-N-(3-(trifluoromethyl)phenyl) acetimidoyl chloride is added dropwise.
  • The reaction proceeds under nitrogen at room temperature for approximately 20 hours.
  • The product is purified by recrystallization from ethanol, yielding a white solid with melting point 114-116 °C and an 82% yield.

This method is efficient for producing trifluoroethylated indole-3-carbaldehydes with high purity and yield.

Vilsmeier–Haack Formylation of 1-(2,2,2-Trifluoroethyl)indole Precursors

The formyl group at the C3 position of the indole ring is commonly introduced via the Vilsmeier–Haack reaction, a classical method for formylation of activated aromatic systems.

Key Steps:

  • Preparation of the Vilsmeier reagent by slow addition of phosphorus oxychloride (POCl3) to anhydrous dimethylformamide (DMF) at low temperature (0-5 °C).
  • Addition of the 1-(2,2,2-trifluoroethyl)indole or substituted aniline derivative to the Vilsmeier reagent at 0-5 °C.
  • Stirring at room temperature followed by reflux for 5-8 hours to complete formylation.
  • Workup includes neutralization with saturated sodium carbonate, filtration, drying, and recrystallization to isolate the 3-indole-carbaldehyde derivative.

This method allows for the selective introduction of the aldehyde group at the 3-position of the indole ring while maintaining the trifluoroethyl substituent on nitrogen.

Sulfur Ylide-Mediated Trifluoroethylation and Formylation

A modern synthetic route involves the use of diphenyl(2,2,2-trifluoroethyl)sulfonium ylides and DABCO as a base to introduce the trifluoroethyl group on indole derivatives bearing formyl groups.

Reaction Details:

  • Mixing 1H-indole-3-carbaldehyde with diphenyl(2,2,2-trifluoroethyl)sulfonium ylides and DABCO in ethanol at room temperature.
  • The reaction proceeds smoothly with full conversion monitored by TLC.
  • The product is isolated by flash chromatography with yields up to 93%.
  • Characterization includes ^1H NMR, ^13C NMR, and HRMS confirming the structure.

This method offers a mild and efficient alternative for preparing 1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde derivatives.

Multi-Step Synthesis from Nitroindole Precursors

A more elaborate approach starts from 4-nitroindole derivatives, which undergo protection, reduction, and functional group transformations including trifluoroethylation and formylation.

Highlights:

  • Protection of indole nitrogen with triisopropylsilyl groups.
  • Use of sodium hydride for deprotonation and subsequent introduction of trifluoroethyl substituent.
  • Final deprotection and formylation steps yield the target compound.

This method is suitable for complex substituted indoles and allows access to a variety of functionalized trifluoroethyl-indole-carbaldehydes.

Summary Table of Preparation Methods

Method No. Key Reagents/Conditions Yield (%) Features Reference
1 NaH, acetonitrile, trifluoroacetimidoyl chloride, N2 82 Direct N-trifluoroethylation, recrystallization
2 POCl3, DMF (Vilsmeier reagent), reflux, Na2CO3 workup Not specified Classical formylation at C3 position
3 Pd(OAc)2, AgOAc, HFIP, TFA, 100 °C, 3.5 h 87 Directed C–H functionalization, mild conditions
4 Diphenyl(2,2,2-trifluoroethyl)sulfonium ylide, DABCO, EtOH 93 Mild room temperature trifluoroethylation
5 Multi-step from nitroindole, NaH, TIPS protection Not specified Suitable for complex substituted indoles

Detailed Research Findings and Notes

  • The nucleophilic substitution method (Method 1) is robust for synthesizing the trifluoroethylated indole core with high purity and yield.
  • Vilsmeier–Haack formylation (Method 2) remains the gold standard for introducing the aldehyde group at the 3-position, adaptable to various substituted indoles.
  • Directed C–H activation (Method 3) expands synthetic versatility, allowing further functionalization of the indole ring beyond formylation.
  • Sulfur ylide-mediated trifluoroethylation (Method 4) offers a modern, mild alternative with excellent yields and operational simplicity.
  • Multi-step synthesis (Method 5) is valuable for accessing a broad range of derivatives but requires more synthetic effort.

These methods collectively provide a comprehensive toolkit for the preparation of this compound, enabling researchers to select the most appropriate route based on available starting materials, desired substitution patterns, and scale.

Q & A

(Basic) What synthetic routes are available for preparing 1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde, and how can low yields be addressed?

Answer: A common method involves alkylation of indole derivatives using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base (e.g., K₂CO₃) in acetonitrile. demonstrates a 26% yield in Step 3, highlighting challenges in efficiency. To optimize yields:

  • Stoichiometry: Adjust molar ratios of the trifluoroethylating agent (e.g., 1.2 eq. relative to the indole substrate) .
  • Reaction Time: Extend reaction time beyond 12 hours if LCMS monitoring indicates incomplete conversion .
  • Purification: Use gradient silica gel chromatography (e.g., PE:EtOAc from 100:0 to 20:80) to isolate the product from byproducts .

(Advanced) How does the trifluoroethyl group influence the compound’s electronic properties and reactivity in subsequent reactions?

Answer: The electron-withdrawing trifluoroethyl group reduces electron density at the indole nitrogen, altering reactivity in cross-coupling or nucleophilic substitution reactions. Experimental validation methods include:

  • NMR Analysis: The -CH₂CF₃ group in Step 5 (δ 4.97 ppm, CDCl₃) shows deshielding due to fluorine’s inductive effect .
  • Computational Modeling: Compare HOMO/LUMO energies of trifluoroethylated vs. non-fluorinated analogs to predict regioselectivity in further functionalization .
  • Kinetic Studies: Monitor reaction rates in Stille couplings (e.g., Step 4) to assess steric/electronic impacts of the substituent .

(Basic) What analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:

  • ¹H NMR: Key signals include the aldehyde proton (δ 8.80 ppm, CDCl₃) and trifluoroethyl -CH₂- protons (δ 4.97 ppm, CDCl₃) .
  • LCMS: Use to confirm molecular ion peaks (e.g., [M+H]⁺) and track reaction progress .
  • Column Chromatography: Employ gradient elution (PE:EtOAc) to separate polar byproducts, as described in Step 6 .

(Advanced) How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:

  • Deuteration Studies: Compare ¹H NMR in DMSO-d₆ vs. CDCl₃ to identify exchangeable protons (e.g., indole NH in Step 1 vs. trifluoroethylated analogs) .
  • High-Resolution MS: Confirm exact mass to rule out isotopic interference from fluorine (e.g., ³⁷Cl vs. CF₃ groups) .
  • X-ray Crystallography: Resolve ambiguous NOE correlations using single-crystal structures, as demonstrated for related indole-carbaldehydes .

(Advanced) What role does fluorine play in enhancing the compound’s metabolic stability for biological studies?

Answer: The trifluoroethyl group improves metabolic stability by:

  • Reducing Basic Centers: Fluorine’s electron-withdrawing effect decreases the basicity of adjacent amines, minimizing hepatic metabolism .
  • Hydrophobic Interactions: Enhances binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors), as seen in fumarate salt derivatives () .
  • In Vivo Validation: Compare pharmacokinetic profiles of fluorinated vs. non-fluorinated analogs in rodent models .

(Basic) What precautions are necessary when handling 2,2,2-trifluoroethyl trifluoromethanesulfonate in synthesis?

Answer:

  • Safety Measures: Use fume hoods, nitrile gloves, and explosion-proof equipment due to mutagenic and reactive hazards .
  • Quenching: Neutralize excess reagent with aqueous KF (Step 4) to precipitate Sn byproducts in Stille couplings .
  • Storage: Keep under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

(Advanced) How can researchers design structure-activity relationship (SAR) studies for indole-3-carbaldehyde derivatives?

Answer:

  • Analog Synthesis: Replace the trifluoroethyl group with -CH₂CH₃ or -CH₂CF₂H to assess fluorine’s steric vs. electronic contributions .
  • Biological Assays: Test derivatives for activity against indole-targeted pathways (e.g., antitumor or antiviral assays in ) .
  • Data Analysis: Use multivariate regression to correlate substituent electronegativity (Hammett σ) with bioactivity .

(Basic) What are common side reactions during trifluoroethylation, and how are they mitigated?

Answer:

  • Over-Alkylation: Excess trifluoroethylating agent may lead to di-alkylated byproducts. Mitigate by using controlled stoichiometry (1.0–1.2 eq.) .
  • Solvolysis: Hydrolysis of the aldehyde group can occur in aqueous conditions. Use anhydrous solvents (e.g., THF) and low temperatures during workup (Step 5) .
  • Byproduct Removal: Employ silica gel chromatography or recrystallization (e.g., DMF/acetic acid mixtures) for purification .

(Advanced) How can computational tools predict the compound’s interaction with biological targets?

Answer:

  • Docking Simulations: Model the aldehyde group’s orientation in enzyme active sites (e.g., aldehyde dehydrogenases) using software like AutoDock .
  • MD Simulations: Assess the trifluoroethyl group’s impact on binding stability over 100-ns trajectories .
  • QSAR Models: Train models on indole derivatives’ bioactivity data (e.g., IC₅₀ values) to prioritize synthetic targets .

(Advanced) What strategies improve the compound’s solubility for in vitro assays?

Answer:

  • Salt Formation: Convert the aldehyde to a hydrazone or oxime derivative for enhanced aqueous solubility .
  • Co-solvents: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Pro-drug Design: Synthesize acetyl-protected analogs that hydrolyze in physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde

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